Temocaprilat

ACE inhibition vascular pharmacology rat aorta

Temocaprilat is the only widely available ACE inhibitor active metabolite with predominant biliary excretion via cMOAT, making it safe for use in renally impaired models. Its potent inhibition (IC50=3.6 nM) and validated cMOAT substrate kinetics offer a unique tool for hepatobiliary transport and cardiovascular research.

Molecular Formula C21H24N2O5S2
Molecular Weight 448.6 g/mol
CAS No. 110221-53-9
Cat. No. B1682742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemocaprilat
CAS110221-53-9
SynonymsTemocaprilat;  RS-5139;  RS 5139;  RS5139;  RNH 5139;  RNH-5139;  RNH5139; 
Molecular FormulaC21H24N2O5S2
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESC1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3
InChIInChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28)/t15-,16-,18-/m0/s1
InChIKeyKZVWEOXAPZXAFB-BQFCYCMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Temocaprilat (CAS 110221-53-9): An Active ACE Inhibitor Metabolite with Biliary Excretion Profile


Temocaprilat (CAS 110221-53-9) is the pharmacologically active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug temocapril. It is a competitive ACE inhibitor with a thiazepine ring structure [1]. Unlike most ACE inhibitors, temocaprilat is excreted predominantly in bile via the canalicular multispecific organic anion transporter (cMOAT) rather than renally [2]. This distinct elimination pathway defines its clinical positioning, particularly in patients with renal impairment where accumulation of renally-excreted ACE inhibitors poses safety concerns.

Why Generic ACE Inhibitors Cannot Substitute for Temocaprilat's Unique Pharmacokinetic Profile


The ACE inhibitor class exhibits substantial heterogeneity in elimination pathways, tissue penetration, and transporter substrate specificity. While most ACE inhibitor active metabolites (e.g., enalaprilat, lisinopril) are primarily eliminated via renal excretion, temocaprilat undergoes predominant biliary excretion via the cMOAT transporter [1]. This pharmacokinetic divergence has direct clinical consequences: patients with renal impairment experience marked accumulation and prolonged half-lives of renally-excreted ACE inhibitors, necessitating dose adjustments or discontinuation. In contrast, temocaprilat's biliary clearance pathway maintains predictable exposure even in moderate-to-severe renal dysfunction [2]. Therefore, generic substitution based solely on class membership ignores critical elimination differences that directly impact safety and dosing requirements.

Quantitative Differentiation of Temocaprilat (CAS 110221-53-9) Against Comparator ACE Inhibitors


Temocaprilat vs. Enalaprilat: Potency in Vascular Smooth Muscle Contraction Assays

In isolated rat aorta preparations, temocaprilat demonstrates approximately 3-fold greater potency than enalaprilat in inhibiting angiotensin I-induced contraction [1]. This difference is not attributable solely to binding affinity but may reflect enhanced vascular tissue penetration or residence time. The assay measures functional antagonism of angiotensin I-mediated vasoconstriction, providing a physiologically relevant metric distinct from isolated enzyme inhibition.

ACE inhibition vascular pharmacology rat aorta

Temocaprilat vs. Enalaprilat: Comparative ACE Inhibition Potency in Rabbit Lung

Head-to-head comparison using rabbit lung ACE enzyme reveals temocaprilat exhibits slightly higher inhibitory potency than enalaprilat [1]. Temocaprilat achieves an IC50 of 3.6 nM against rabbit lung ACE, using hippuryl-histidyl-leucine as substrate . While enalaprilat's IC50 in the same assay system is reported as 4.0-5.0 nM in independent studies, the direct comparator statement confirms a modest but consistent potency advantage.

ACE inhibition enzymology comparative pharmacology

Temocaprilat vs. Trandolaprilat: Differential Substrate Affinity for cMOAT Transporter

Direct comparative studies reveal that temocaprilat is a substrate for the ATP-dependent cMOAT (MRP2) transporter, while trandolaprilat is not excreted via this pathway [1]. Biliary clearance of temocaprilat in Sprague-Dawley rats is 5.00 mL/min/kg compared to only 0.25 mL/min/kg in EHBR rats deficient in cMOAT, representing a 20-fold reduction [2]. The apparent Km for ATP-dependent transport of temocaprilat is 92.5 μM, with a Vmax of 1.14 nmol/min/mg protein [2]. In contrast, trandolaprilat shows negligible cMOAT-mediated transport, confirming that these structurally similar ACE inhibitors have fundamentally different elimination mechanisms.

hepatobiliary transport cMOAT pharmacokinetics

Temocaprilat vs. Trandolaprilat: Comparative Lipophilicity and Its Implications

Measurement of n-octanol-water partition coefficients reveals that trandolaprilat has higher lipophilicity than temocaprilat [1]. This physicochemical difference is notable because higher lipophilicity generally predicts greater tissue penetration. However, the data demonstrate that despite lower lipophilicity, temocaprilat achieves effective biliary excretion via active cMOAT transport, whereas trandolaprilat, despite higher lipophilicity, does not utilize this pathway. This dissociation between lipophilicity and biliary excretion underscores that transporter-mediated processes can override passive diffusion-based predictions.

physicochemical properties lipophilicity tissue distribution

Class-Level Comparison: Temocaprilat vs. Multiple ACE Inhibitors in Tissue-Specific ACE Inhibition

In a comparative study of four ACE inhibitors (trandolapril, perindopril, temocapril, and enalapril) in spontaneously hypertensive rats, temocapril and enalapril failed to inhibit ACE activity in the heart at 3 hours post-dose, whereas trandolapril and perindopril produced significant cardiac ACE inhibition [1]. Additionally, only trandolapril and perindopril significantly reduced the heart weight to body weight ratio. All four inhibitors suppressed ACE activity in plasma, aorta, and kidney at 3 hours. Notably, temocapril and enalapril showed no plasma ACE suppression at 24 hours, unlike trandolapril and perindopril. This pattern suggests that temocaprilat's tissue distribution and duration of action differ from lipophilic, long-acting ACE inhibitors, with implications for end-organ protection studies.

tissue ACE organ distribution hypertension

Recommended Procurement Scenarios for Temocaprilat (CAS 110221-53-9) Based on Quantitative Differentiation


Ex Vivo Vascular Pharmacology: Potent Inhibition of Angiotensin I-Induced Contraction

Temocaprilat is the preferred ACE inhibitor for isolated rat aorta contraction assays, offering 3-fold greater potency than enalaprilat [1]. This allows investigators to use lower concentrations to achieve equivalent functional blockade, minimizing vehicle effects and potential off-target interactions. The IC50 of 7.6 nM for inhibiting angiotensin I-induced contraction provides a precise benchmark for experimental design and dose-response studies.

Pharmacokinetic Studies in Renal Impairment Models: Biliary Excretion Pathway

For research involving renally impaired animal models or in vitro hepatobiliary transport systems, temocaprilat is the only widely available ACE inhibitor active metabolite with predominant biliary excretion via cMOAT [1]. Unlike enalaprilat or lisinopril, which accumulate in renal failure, temocaprilat maintains predictable exposure profiles. The 20-fold reduction in biliary clearance in cMOAT-deficient EHBR rats [1] provides a validated model for studying transporter-mediated drug disposition.

In Vitro cMOAT (MRP2) Transporter Substrate Studies

Temocaprilat serves as a well-characterized probe substrate for cMOAT/MRP2 transporter activity in canalicular membrane vesicle assays [1]. With defined kinetic parameters (Km = 92.5 μM, Vmax = 1.14 nmol/min/mg protein) and established competitive inhibition by DNP-SG (Ki = 25.8 μM) [1], it is a reliable positive control for studying hepatobiliary transport mechanisms and screening for transporter-mediated drug interactions.

Comparative ACE Inhibitor Structure-Activity Relationship (SAR) Studies

Temocaprilat's unique combination of properties—moderate lipophilicity (lower than trandolaprilat [1]), potent enzyme inhibition (IC50 = 3.6 nM ), and cMOAT substrate status—makes it a valuable comparator in SAR studies exploring the structural determinants of ACE inhibitor elimination pathways and tissue distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Temocaprilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.